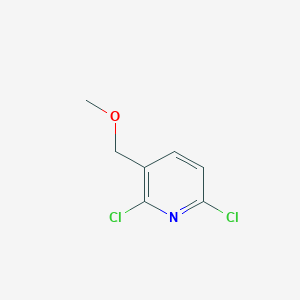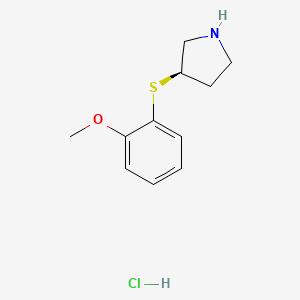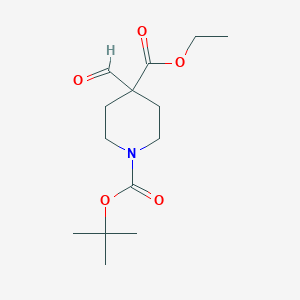
(2-Phenyl-oxazol-5-yl)-methanol
Übersicht
Beschreibung
“(2-Phenyl-oxazol-5-yl)-methanol” is a chemical compound with the CAS Number 238433-75-5 and a linear formula of C10H9NO2 . It has a molecular weight of 175.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of oxazoline derivatives, which “(2-Phenyl-oxazol-5-yl)-methanol” is a part of, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “(2-Phenyl-oxazol-5-yl)-methanol” is represented by the InChI code1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“(2-Phenyl-oxazol-5-yl)-methanol” is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis of Fungicidal Agents
The oxazole ring present in (2-Phenyloxazol-5-yl)methanol serves as a crucial scaffold in the design of fungicidal molecules. Research has shown that derivatives of this compound, specifically N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, exhibit potential fungicidal activities against various fungi such as Sclerotinia sclerotiorum , Botrytis cinereal , and Colletotrichum fragariae . These compounds have been found to be more active than some commercial fungicides, highlighting the significance of (2-Phenyloxazol-5-yl)methanol in the development of novel fungicides with high efficiency and lower toxicity.
Safety and Hazards
The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are also still continuing .
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIKGHHWZIVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyloxazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)




![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)